[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone
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Overview
Description
The compound [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone is an organic molecule characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a phenylmethanone moiety linked through a methylbenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Chlorophenyl Group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution.
Formation of the Phenylmethanone Moiety: The phenylmethanone moiety is introduced through a Friedel-Crafts acylation reaction.
Linking through Methylbenzyl Ether: Finally, the compound is linked through a methylbenzyl ether using Williamson ether synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents would also be optimized to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl ether moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the phenylmethanone moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methylbenzyl ether moiety can yield corresponding carboxylic acids.
Reduction: Reduction of the phenylmethanone moiety can produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The pyrazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The phenylmethanone moiety can also participate in binding interactions, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-chlorophenyl)-1H-pyrazol-3-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone
- [1-(4-chlorophenyl)-1H-pyrazol-5-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone
- [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanone
Uniqueness
The uniqueness of [1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone lies in its specific substitution pattern and the presence of the methylbenzyl ether linkage. This structural arrangement imparts distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]-[2-[(3-methylphenyl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-17-5-4-6-18(13-17)16-29-23-8-3-2-7-22(23)24(28)19-14-26-27(15-19)21-11-9-20(25)10-12-21/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNBPHACYYGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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